molecular formula C23H16F3NO3S B2515537 6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899213-89-9

6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2515537
CAS No.: 899213-89-9
M. Wt: 443.44
InChI Key: SXSTWLDCXXDKAI-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including cyclization and cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

6,7-Difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA gyrase, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .

Properties

IUPAC Name

6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO3S/c1-14-2-8-17(9-3-14)31(29,30)22-13-27(12-15-4-6-16(24)7-5-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSTWLDCXXDKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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